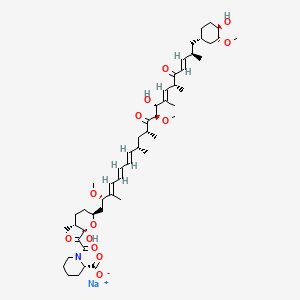

seco Rapamycin Sodium Salt

Overview

Description

Seco Rapamycin Sodium Salt, also known as Secorapamycin A monosodium, is the ring-opened product of Rapamycin . It is reported not to affect the mTOR function . It is a nonenzyme-dependent degradation product of rapamycin resulting from ester hydration followed by dehydration . It has less than 4% of the potency of rapamycin in a thymocyte proliferation assay .

Molecular Structure Analysis

The molecular formula of Seco Rapamycin Sodium Salt is C51H80NNaO14 . The exact mass is 953.55 and the molecular weight is 954.184 .Chemical Reactions Analysis

Seco Rapamycin Sodium Salt is a degradation product of rapamycin, resulting from ester hydration followed by dehydration . It is secreted from cells by P-glycoprotein and metabolized to a common dihydro species .Physical And Chemical Properties Analysis

Seco Rapamycin Sodium Salt is a crystalline solid . It has a solubility of 46 mg/mL in DMSO . The molecular weight is 936.15 .Scientific Research Applications

Autoxidation and Analytical Challenges : A study by Oyler et al. (2008) discusses the challenges in addressing mass balance in forced degradation studies and analysis of aged developmental drug-eluting stents due to the autoxidation of rapamycin. The study emphasizes the complexity of rapamycin and the necessity of sophisticated analytical techniques like Size Exclusion Chromatography (SEC) for drug loss and product formation analysis in pharmaceutical research (Oyler et al., 2008).

Impact on mTORC2 Assembly and Akt/PKB : Sarbassov et al. (2006) found that prolonged rapamycin treatment inhibits the assembly of mTORC2, a distinct complex of mTOR involved in cell survival pathways. This study highlights the drug's potential in oncology and cardiology for its role in regulating Akt/PKB signaling, a key regulator of cell survival (Sarbassov et al., 2006).

Selective Expansion of Regulatory T Cells : Battaglia et al. (2005) demonstrated that rapamycin selectively expands murine naturally occurring CD4+CD25+FoxP3+ regulatory T cells, which play a key role in induction and maintenance of peripheral tolerance. This finding opens avenues for the use of rapamycin in ex vivo cellular therapy for T-cell-mediated diseases (Battaglia et al., 2005).

Binding Analysis in FKBP-rapamycin-FRB Ternary Complex : Research by Banaszynski et al. (2005) sheds light on the interactions between FKBP, rapamycin, and the rapamycin-binding domain of mTOR (FRB). This study is significant for understanding the molecular basis of rapamycin's functions and its potential as a research tool in studying protein interactions (Banaszynski et al., 2005).

Link to Nutrient Sensing and Cell Growth : A study by Rohde et al. (2001) highlights rapamycin's impact on the TOR signaling pathway, which plays a role in nutrient sensing and regulation of transcription and translation. This study contributes to our understanding of rapamycin’s impact on cellular processes and its implications in clinical medicine (Rohde et al., 2001).

Role in Cancer Therapy : Guertin and Sabatini (2005) discuss rapamycin's sensitivity to select tumor cells and its potential as an anti-cancer therapeutic. This research provides insights into the broader applications of targeting mTOR in cancer therapy, especially in cancers with defective PtdIns3K-PTEN signaling (Guertin and Sabatini, 2005).

Mechanism of Action

Target of Action

Seco Rapamycin Sodium Salt, a nonenzyme-dependent degradation product of Rapamycin, primarily targets the mammalian target of rapamycin (mTOR) protein . The mTOR protein is a critical regulator of cellular growth and metabolism, and it plays a significant role in nutrient sensing .

Mode of Action

Seco Rapamycin Sodium Salt interacts with its target, the mTOR protein, in a unique way. While it poorly activates mTOR, it mimics Rapamycin in its ability to inhibit the proteasome . This interaction leads to changes in the cellular environment, affecting various cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by Seco Rapamycin Sodium Salt is the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival, growth, and metabolism. By inhibiting the proteasome, Seco Rapamycin Sodium Salt can affect protein degradation and synthesis, impacting this pathway and its downstream effects.

Pharmacokinetics

Seco Rapamycin Sodium Salt is a degradation product of Rapamycin, resulting from ester hydration followed by dehydration . It is secreted from cells by P-glycoprotein and metabolized to a common dihydro species . These properties impact the bioavailability of the compound, influencing its distribution and elimination in the body.

Result of Action

The molecular and cellular effects of Seco Rapamycin Sodium Salt’s action are primarily seen in its ability to mimic Rapamycin’s inhibition of the proteasome . This results in changes in protein degradation and synthesis, affecting cellular growth and metabolism. It’s important to note that seco rapamycin sodium salt has less than 4% of the potency of rapamycin in a thymocyte proliferation assay .

properties

IUPAC Name |

sodium;(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H79NO13.Na/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60;/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60);/q;+1/p-1/b13-11+,16-12+,23-19+,33-17+,36-28+;/t31-,32+,34-,35-,37-,38+,39+,40+,42-,43+,44-,46-,47+,51-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMSBJYMPJMFNS-OWGFPTNRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)[O-])O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)[O-])O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H78NNaO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

936.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

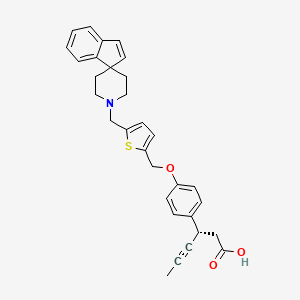

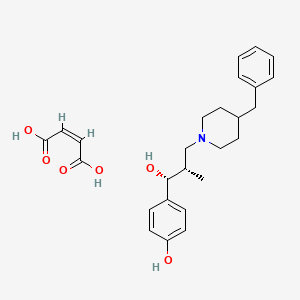

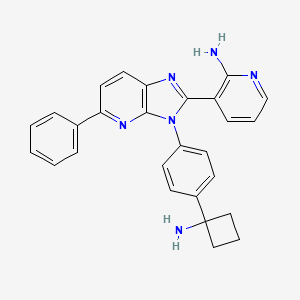

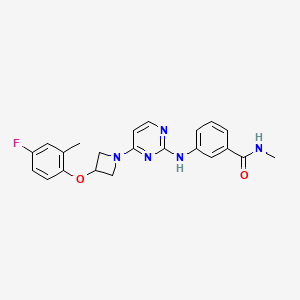

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B560080.png)

![4-Fluoro-2-(4-{[(3s,4r)-4-(1-Hydroxy-1-Methylethyl)pyrrolidin-3-Yl]amino}-6,7-Dimethoxyquinazolin-2-Yl)phenol](/img/structure/B560082.png)

![3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid](/img/structure/B560083.png)